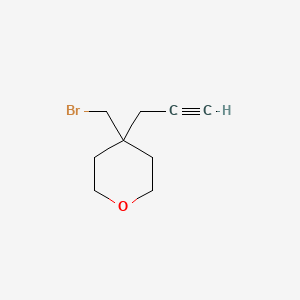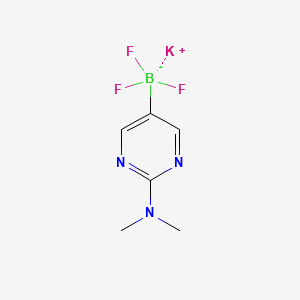
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid is a compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a tetrazole ring attached to a cyclopentene ring with a carboxylic acid functional group. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of an azide with an alkyne under mild conditions.
Cyclopentene Ring Formation: The cyclopentene ring can be formed through a series of cyclization reactions involving appropriate starting materials such as cyclopentadiene derivatives.
Attachment of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high efficiency and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Substituted tetrazoles
Wissenschaftliche Forschungsanwendungen
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Tetrazoles are used as bioisosteres for carboxylic acids in drug design to enhance bioavailability and reduce toxicity.
Agriculture: Tetrazole derivatives are used as herbicides and pesticides due to their ability to inhibit specific enzymes in plants.
Materials Science: Tetrazoles are used in the synthesis of energetic materials and explosives due to their high nitrogen content and stability.
Biochemistry: Tetrazoles are used in DNA synthesis and molecular docking studies due to their ability to form stable complexes with metal ions.
Wirkmechanismus
The mechanism of action of 2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Metal Ion Complexation: The tetrazole ring can form stable complexes with metal ions, which can be utilized in various biochemical applications.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with specific receptors or proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol: This compound has a similar tetrazole ring but differs in the presence of a methanethiol group instead of a cyclopentene ring.
N-(2-methyl-2H-tetrazol-5-yl)-2-thiophenecarboxamide: This compound contains a thiophene ring attached to the tetrazole ring, providing different chemical properties and applications.
Losartan Potassium: A well-known drug that contains a tetrazole ring and is used as an antihypertensive agent.
Uniqueness
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid is unique due to its combination of a tetrazole ring with a cyclopentene ring and a carboxylic acid group
Eigenschaften
CAS-Nummer |
1855700-69-4 |
|---|---|
Molekularformel |
C8H10N4O2 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
2-(2-methyltetrazol-5-yl)cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C8H10N4O2/c1-12-10-7(9-11-12)5-3-2-4-6(5)8(13)14/h2-4H2,1H3,(H,13,14) |
InChI-Schlüssel |
DOCKGRFBEHEVON-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=C(N=N1)C2=C(CCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B13470501.png)






![tert-butyl N-[2-methyl-1-(pyrimidine-2-sulfonyl)propan-2-yl]carbamate](/img/structure/B13470529.png)

![Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13470551.png)

![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13470569.png)
